molecular formula C23H20ClNO4 B14990226 N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B14990226
M. Wt: 409.9 g/mol
InChI Key: OXHVPBVLAIKRGS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzylamine, 3,5-dimethylfurochromenone, and propanoyl chloride. The reaction conditions may involve:

    Step 1: Formation of the furochromenone core through cyclization reactions.

    Step 2: Introduction of the 4-chlorobenzyl group via nucleophilic substitution.

    Step 3: Acylation to form the final propanamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furochromenone oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
  • N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide

Uniqueness

N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its specific structural features, such as the presence of the 4-chlorobenzyl group and the furochromene core. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClNO4, with a molecular weight of approximately 409.87 g/mol. The compound features a furochromenyl moiety and a chlorobenzyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H20ClNO4
Molecular Weight409.87 g/mol
SMILESCc1coc2cc3oc(=O)c(CCC(=O)NCc4ccc(Cl)cc4)c(C)c3cc12

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antibacterial properties against various strains. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while also displaying effectiveness against gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Anticancer Potential

The cytotoxicity profiles of related compounds have been evaluated on cancer cell lines. Findings suggest that certain derivatives exhibit submicromolar activity against cancer cells, indicating potential as anticancer agents . The lipophilicity of these compounds has been correlated with their biological activity, suggesting that structural modifications can enhance efficacy .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may modulate enzyme activities or receptor signaling pathways relevant to microbial and cancer cell proliferation .

Research Findings and Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various synthesized derivatives against Staphylococcus aureus and MRSA. The results showed that several compounds had higher antibacterial efficacy compared to clinically used antibiotics like ampicillin .
  • Cytotoxicity Assessment : In another investigation focusing on cytotoxicity, derivatives were tested on primary mammalian cell lines alongside cancer cells. The results indicated that while some compounds were effective against cancer cells, they exhibited low toxicity towards normal cells, highlighting their therapeutic potential .

Properties

Molecular Formula

C23H20ClNO4

Molecular Weight

409.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C23H20ClNO4/c1-13-12-28-20-10-21-19(9-18(13)20)14(2)17(23(27)29-21)7-8-22(26)25-11-15-3-5-16(24)6-4-15/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,25,26)

InChI Key

OXHVPBVLAIKRGS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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